

Solubility of Echitamine Chloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Echitamine Chloride	
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This technical guide provides an in-depth overview of the solubility of **echitamine chloride**, a major monoterpene indole alkaloid found in Alstonia scholaris. **Echitamine chloride** has garnered significant interest for its potent anti-tumor activities, primarily through the induction of apoptosis.[1] A thorough understanding of its solubility in various solvents is critical for advancing research and development, from initial in vitro studies to formulation for in vivo applications.

Quantitative Solubility Data

Precise quantitative solubility data for **echitamine chloride** is not extensively documented in publicly available literature. However, based on the general solubility characteristics of alkaloid salts and data from structurally similar indole alkaloid sulfates, such as vincristine sulfate and vinblastine sulfate, the following table summarizes the expected and reported solubility of **echitamine chloride**.



Solvent	Expected Solubility	Reported Solubility of Similar Indole Alkaloid Sulfates	Notes
Water	Freely Soluble	Vincristine Sulfate: 50 mg/mL[2]; Vinblastine Sulfate: Freely Soluble[3]	As a chloride salt, echitamine is expected to be readily soluble in aqueous solutions. One study notes its dissolution in saline for in vivo experiments.[4]
Dimethyl Sulfoxide (DMSO)	Soluble	Vincristine Sulfate: 83.33 mg/mL (with sonication and warming)[1]; Vinblastine Sulfate: ~10 mg/mL[5]	DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays.
Methanol	Soluble	Vincristine Sulfate: 20 mg/mL[2]	
Ethanol	Sparingly to Slightly Soluble	Vinblastine Sulfate: Very slightly soluble[3]	Solubility is expected to be lower than in methanol or water.
Chloroform	Practically Insoluble	-	Alkaloid salts are generally insoluble in non-polar organic solvents.
Phosphate-Buffered Saline (PBS)	Soluble	Vincristine Sulfate: 2 mg/mL[6]	Solubility in buffered aqueous solutions is crucial for cell-based assays.



Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of **echitamine chloride**, adapted from established protocols.

Objective: To determine the saturation solubility of **echitamine chloride** in a specific solvent at a controlled temperature.

Materials:

- Echitamine chloride (pure solid)
- Solvent of interest (e.g., water, DMSO, methanol)
- · Glass vials with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- · Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of solid echitamine chloride to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.



- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation:

- After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
- To further separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes.
- Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

Quantification:

- Prepare a series of standard solutions of echitamine chloride of known concentrations in the same solvent.
- Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
- Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
- Determine the concentration of echitamine chloride in the filtered supernatant by interpolating its peak area from the calibration curve.

Reporting:

 The determined concentration represents the equilibrium solubility of echitamine chloride in the specific solvent at the tested temperature.

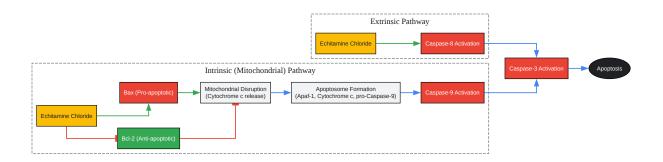


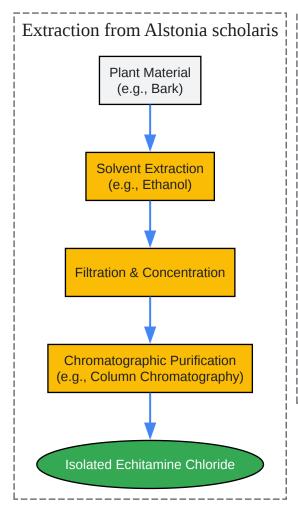
• Report the solubility in units such as mg/mL or mol/L.

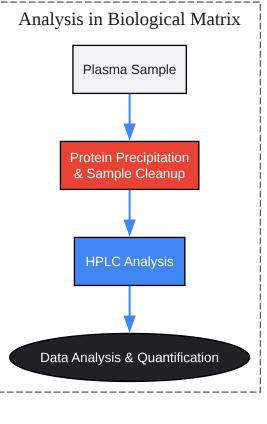
Visualizations: Signaling Pathways and Experimental Workflows Signaling Pathway of Echitamine Chloride-Induced Apoptosis

Echitamine, a key alkaloid in Alstonia scholaris, has been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This process involves the modulation of the Bcl-2 family of proteins, leading to the activation of a caspase cascade.[1] Specifically, echitamine upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[1] Some evidence also suggests the involvement of the extrinsic pathway through the activation of caspase-8.[7]











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